![molecular formula C22H38Br2N2O6Si2 B14451995 1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide CAS No. 74173-49-2](/img/structure/B14451995.png)
1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is a versatile organosilicon compound. It is characterized by the presence of two trimethoxysilylpropyl groups attached to a bipyridinium core. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-(trimethoxysilyl)propyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency of the synthesis. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable solvents.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized bipyridinium derivatives.
Applications De Recherche Scientifique
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide finds applications in various fields:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials, particularly in the synthesis of hybrid materials.
Biology: Employed in the modification of surfaces for biomolecular immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide involves the hydrolysis of the trimethoxysilyl groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, promoting the adhesion between different materials. The bipyridinium core can also interact with various molecular targets, facilitating the formation of functionalized surfaces and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but contains an amine group instead of a bipyridinium core.
1-[3-(Trimethoxysilyl)propyl]imidazole: Contains an imidazole ring instead of a bipyridinium core.
3-(Trimethoxysilyl)propyl chloride: A precursor used in the synthesis of various organosilicon compounds.
Uniqueness
1,1’-Bis[3-(trimethoxysilyl)propyl]-4,4’-bipyridin-1-ium dibromide is unique due to its bipyridinium core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets and the formation of stable, functionalized surfaces.
Propriétés
Numéro CAS |
74173-49-2 |
|---|---|
Formule moléculaire |
C22H38Br2N2O6Si2 |
Poids moléculaire |
642.5 g/mol |
Nom IUPAC |
trimethoxy-[3-[4-[1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]silane;dibromide |
InChI |
InChI=1S/C22H38N2O6Si2.2BrH/c1-25-31(26-2,27-3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-32(28-4,29-5)30-6;;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
HANMMMIPVDIFMO-UHFFFAOYSA-L |
SMILES canonique |
CO[Si](CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[Si](OC)(OC)OC)(OC)OC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
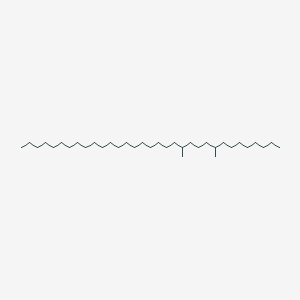
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
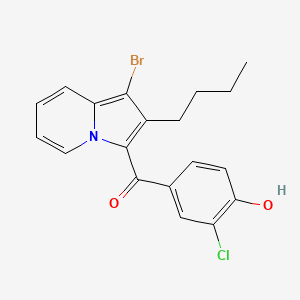


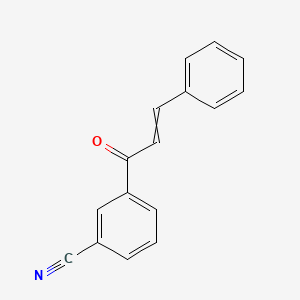
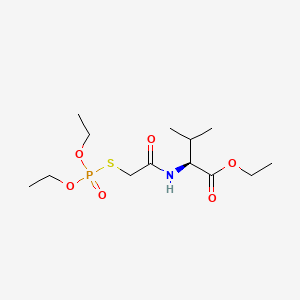
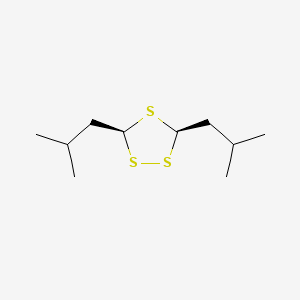
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)
